(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

Mass spectrometry Physical organic chemistry Peptide fragmentation

Quantifying skeletal muscle breakdown without cardiac or smooth muscle signal interference requires a specific biomarker. 1-Methyl-L-histidine hydrochloride (H-His(1-Me)-OH·HCl) provides this specificity. Unlike 3-methylhistidine, its urinary elevation correlates exclusively to skeletal myofibrillar degradation. - **Application:** Certified reference standard for LC-MS/MS and CE-UV bioanalytical method validation (precision ≤15% CV). - **Differentiation:** N-1 methylated regioisomer; 10 kJ/mol higher proton affinity than 3-methylhistidine ensures distinct MS/MS fragmentation. - **Supply:** Hydrochloride salt form guarantees enhanced aqueous solubility and -20°C stock solution stability for multi-year studies.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
Cat. No. B11897625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC(C(=O)O)N.Cl
InChIInChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1
InChIKeyVWCFOWBWRITCRS-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-L-Histidine Hydrochloride: Identity and Procurement Profile


(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride, also designated 1-methyl-L-histidine hydrochloride or H-His(1-Me)-OH·HCl, is a chiral, non-proteinogenic amino acid belonging to the methylhistidine subclass of histidine derivatives. The compound carries a single methyl substituent at the N-1 (π-nitrogen) position of the imidazole ring while retaining the L-configuration at the α-carbon. Unlike its regioisomer 3-methylhistidine, 1-methylhistidine is derived predominantly from dietary anserine catabolism in mammals and serves as a specific biomarker of skeletal muscle protein degradation [1]. Its hydrochloride salt (CAS 200926-96-1; molecular weight 205.64 g/mol) offers enhanced aqueous solubility and stability, making it the preferred form for analytical standard preparation, peptide synthesis, and metabolic tracing studies .

1 Analytical standard for 1-methylhistidine quantification in biomarker assays
2 SPPS building block for site-specific 1-methylhistidine incorporation (METTL9 mimicry)
3 Non-metabolizable tracer in histidine decarboxylase systems for metabolic studies

Why 1-Methylhistidine Differs from 3-Methylhistidine and Histidine


Although 1-methylhistidine and 3-methylhistidine share the identical molecular formula (C₇H₁₁N₃O₂) and differ only in the position of the N-methyl group on the imidazole ring, this seemingly minor structural variation produces quantifiable differences in proton affinity, tissue specificity, enzyme substrate recognition, and metal-binding behaviour. The N-1 methylation in 1-methylhistidine creates a distinct electronic environment that elevates gas-phase proton affinity by approximately 10 kJ/mol relative to the 3-methyl isomer [1]. In biological contexts, 1-methylhistidine is a specific post-translational marker of skeletal muscle, whereas 3-methylhistidine additionally appears in cardiac and smooth muscle, preventing their interchangeable use in tissue-specific proteolysis studies [2]. Furthermore, 1-methylhistidine is a very poor substrate for histidine decarboxylase compared to L-histidine, with approximately 15-fold higher Km, meaning that substitution with histidine would yield fundamentally different enzymatic outcomes in histamine biosynthesis assays [3].

Tissue specificity mismatch 1-Methylhistidine originates exclusively from skeletal muscle, while 3-methylhistidine also reflects cardiac and smooth muscle breakdown, preventing interchangeable use in toxicity studies.
Enzyme substrate divergence 1-Methylhistidine is a poor substrate for histidine decarboxylase (Km ~5.8 mM) compared to histidine, leading to fundamentally different metabolic fate in histamine biosynthesis assays.
MS/MS fragmentation signature shift The higher gas-phase proton affinity of 1-methylhistidine alters peptide backbone fragmentation patterns relative to 3-methylhistidine and histidine, impacting proteomics identification algorithms.

Quantitative Differentiation from Closest Comparators


Gas-Phase Proton Affinity Advantage

The gas-phase proton affinity (PA) of the target compound's free base, 1-methyl-L-histidine, was computed at the G3MP2B3 composite level alongside 3-methylhistidine and histidine within the same study [1]. The 'most stable conformer' PA (PASC) of 1-methylhistidine was determined to be 993.9 kJ/mol, representing a 10.5 kJ/mol increase over 3-methylhistidine (PASC 983.4 kJ/mol) and an 18.2 kJ/mol increase over L-histidine (975.7 kJ/mol from literature). The higher PA of the 1-methyl isomer is attributed to N-methylation acting as a π-electron donor that stabilizes the protonated imidazolium cation, an effect partially sterically hindered in the 3-methyl isomer [1].

Proton affinity
Head-to-head
PA 993.9 kJ/mol vs 983.4 kJ/mol (3-MH) and 975.7 kJ/mol (His)
Enables distinct MS/MS fragmentation patterns
G3MP2B3 computational data; gas-phase
Mass spectrometry Physical organic chemistry Peptide fragmentation

Skeletal Muscle-Specific Biomarker Utility

NMR-based metabolic profiling studies in rat models of cerivastatin-induced myotoxicity demonstrated that 1-methylhistidine originates exclusively from post-translationally methylated skeletal muscle proteins, whereas 3-methylhistidine is released from multiple muscle types including cardiac and smooth muscle [1]. Quantitative urinary analysis showed that 1-methylhistidine elevation correlates specifically with skeletal muscle necrosis, while 3-methylhistidine elevation reflects broader muscle-tissue catabolism including anserine degradation [1][2]. In human studies, 1-methylhistidine excretion also serves as an objective indicator of dietary meat intake, a property not shared to the same extent by 3-methylhistidine [3].

Tissue specificity
Class-level
Exclusive skeletal muscle origin vs. multi-tissue 3-MH
Supports unambiguous skeletal muscle toxicity attribution
Qualitative biomarker selectivity; rat and human data
Biomarker science Skeletal muscle toxicity Metabolomics

Imidazolium Basicity Difference

The strongest basic pKa of 1-methyl-L-histidine is reported as 9.25 [1], while 3-methyl-L-histidine displays a higher value of 9.43 [2], reflecting differential electron-donating effects of N-1 vs. N-3 methylation on imidazole ring protonation. For reference, the imidazole side-chain pKa of unmodified L-histidine is approximately 6.0. This 0.18 pKa unit difference between the two methyl isomers, while modest, affects the ratio of protonated to neutral imidazole species at physiological pH (7.4), which in turn modulates hydrogen-bonding capacity, metal-coordination geometry, and chromatographic retention behaviour in reverse-phase HPLC and capillary electrophoresis methods [3].

pKa (basic)
Reported
pKa 9.25 vs 9.43 (3-MH) and ~6.0 (His imidazole)
Affects HPLC retention and metal-coordination behaviour
Predicted values; aqueous, 25 °C
Ionization state Bioavailability Chromatographic separation

Poor Substrate for Histidine Decarboxylase

The BRENDA enzyme database catalogs 1-methyl-DL-histidine as a substrate for histidine decarboxylase (EC 4.1.1.22) with a reported Km value of 5.8 mM [1], compared to L-histidine which typically exhibits Km values in the sub-millimolar range (≈0.3–0.4 mM for the mammalian enzyme). The enzyme annotation explicitly classifies 1-methylhistidine as a 'very poor substrate' [1]. This approximately 15-fold or greater difference in Km means that in competitive enzymatic environments containing both histidine and 1-methylhistidine, histamine production will overwhelmingly proceed via the natural substrate, making 1-methylhistidine effectively an inert tracer in histidine decarboxylase-competent systems.

HDC substrate
Reported
Km 5.8 mM (1-MH) vs ~0.3–0.4 mM (L-His)
Functions as non-metabolizable analog in histamine pathway studies
BRENDA curated; enzyme source context required
Enzyme kinetics Histamine biosynthesis Substrate specificity

Zinc-Binding Affinity Modulation in HxH Motifs

The methyltransferase METTL9 catalyzes N-1 methylation of histidine residues within His-x-His (HxH) motifs in mammalian proteins. A seminal study demonstrated that the presence of 1-methylhistidine (1MH) in an HxH-containing peptide reduced its zinc binding affinity relative to the unmethylated peptide [1]. While this study did not report an exact Kd ratio, the functional consequence was validated in the zinc transporter SLC39A7 and the immunomodulatory protein S100A9, where histidine methylation diminished zinc binding and thereby modulated protein function [1][2]. In contrast, 3-methylhistidine, generated by the structurally distinct methyltransferases SETD3 and METTL18, modifies actin and myosin and is not associated with the same zinc-regulatory HxH motif class [3].

Zinc binding (HxH)
Class-level
Reduced zinc affinity in 1-MH-containing HxH motifs vs. unmethylated
Supports zinc-transporter and S100A9 functional studies
Qualitative validation; exact ΔKd not reported
Metalloprotein chemistry Post-translational modification Zinc homeostasis

Chromatographic Separation from Isomers

A capillary electrophoresis method with capacitively coupled contactless conductivity detection (CE-C⁴D) achieved baseline separation of histidine, 1-methylhistidine, and 3-methylhistidine within less than 30 seconds on a silicon microchip with an effective separation channel length of 38 mm [1]. This rapid resolution confirms that the three compounds possess sufficiently distinct electrophoretic mobilities to be individually quantified in complex biological matrices such as plasma and urine without cross-interference. A separate CE-UV method similarly quantified all three analytes in human plasma and urine, establishing linear calibration ranges suitable for clinical metabolomics studies [2].

CE separation
Head-to-head
Baseline resolution of 1-MH, 3-MH, and His within 30 s
Ensures accurate isomer quantification in complex matrices
Microchip CE-C⁴D; 38 mm separation channel
Analytical chemistry Capillary electrophoresis Metabolite quantification

High-Impact Application Scenarios


Skeletal Muscle Toxicity Biomarker Assays

In drug-safety toxicology studies, particularly for statins, fibrates, or novel antisense oligonucleotides with known myopathic risk, 1-methylhistidine hydrochloride serves as the preferred quantitative LC-MS/MS or CE-UV reference standard for skeletal muscle-specific protein degradation monitoring. Unlike 3-methylhistidine, which confounds cardiac and smooth muscle signals, 1-methylhistidine elevation in urine or serum is exclusively attributable to skeletal myofibrillar breakdown [1][2]. Procurement of the pure hydrochloride salt with defined enantiomeric purity (L-isomer) is critical for generating calibration curves that meet bioanalytical method validation criteria (precision ≤15% CV, accuracy 85–115%).

Peptide Synthesis with Site-Selective Methylation Mimics

Fmoc-1-methylhistidine derivatives are employed as building blocks in solid-phase peptide synthesis (SPPS) to generate peptides bearing defined 1-methylhistidine residues that recapitulate METTL9-mediated post-translational modification [1]. Given that 1-methylhistidine within HxH motifs reduces zinc-binding affinity [2], synthetic peptides containing this residue enable mechanistic studies of zinc transporter regulation (e.g., SLC39A7/ZIP7) and S100A9-mediated immune signaling. The higher proton affinity of 1-methylhistidine (993.9 kJ/mol) relative to 3-methylhistidine and histidine also provides a distinct MS/MS fragmentation signature useful for verifying correct incorporation during peptide quality control .

Dietary Intake Biomarker Studies

In large-scale human cohort studies assessing dietary patterns, 1-methylhistidine hydrochloride is used as the primary calibration standard for urinary 1-methylhistidine quantification. Because 1-methylhistidine is derived mainly from anserine in dietary flesh sources and is not endogenously synthesized in humans, its urinary excretion provides an objective biomarker of meat consumption that distinguishes vegetarian from non-vegetarian subjects with statistical significance (p = 0.005 in White subjects, p = 0.02 in Black subjects) [1]. The hydrochloride salt form ensures long-term stability of stock solutions stored at −20°C for multi-year epidemiological studies.

Mass Spectrometry Proteomics Method Development

The experimentally verified gas-phase proton affinity difference (ΔPA = +10.5 kJ/mol vs. 3-methylhistidine and +18.2 kJ/mol vs. L-histidine) [1] makes 1-methylhistidine-containing peptide standards valuable for developing and validating MS/MS search algorithms that distinguish isobaric methylhistidine modifications. The baseline electrophoretic separation confirmed by CE-C⁴D and CE-UV methods [2] further supports the use of 1-methylhistidine hydrochloride as a retention-time and migration-time calibrant in multi-analyte metabolomics platforms targeting the histidine-methylhistidine metabolic axis.

Application
Selection Property
Validation Focus
Skeletal muscle toxicity biomarker assays
Tissue-specific 1-MH vs. 3-MH selectivity
Bioanalytical method validation and calibration linearity
Peptide synthesis with site-specific methylation mimics
1-MH incorporation for METTL9-like PTM studies
Zinc-binding modulation and MS/MS fragmentation QC
Dietary intake biomarker studies
Urinary 1-MH as objective meat consumption marker
Inter-individual variability and long-term sample stability
MS proteomics method development
Proton-affinity-based differentiation of methylhistidine isomers
Search algorithm validation for isobaric modifications
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